molecular formula C₃HD₆N B1152897 Propylenimine-d6

Propylenimine-d6

Cat. No.: B1152897
M. Wt: 63.13
Attention: For research use only. Not for human or veterinary use.
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Description

Propylenimine-d6 is a deuterated analog of propylenimine (2-methylaziridine), where six hydrogen atoms are replaced with the stable isotope deuterium. This compound serves as a critical building block in chemical and pharmaceutical research, particularly in the synthesis of advanced macromolecules. It is a key precursor in the development of poly(propylene imine) (PPI) dendrimers and dendrons . These dendritic structures are highly valued in nanotechnology and nanomedicine for their well-defined, monodisperse structures and multiple terminal functional groups, which allow for the conjugation of chemotherapeutics, targeting moieties, and other bioactive molecules . The primary research value of this compound lies in its use as an internal standard in mass spectrometry and NMR spectroscopy, enabling precise quantification and tracking of the non-deuterated compound in complex biological or chemical matrices. The incorporation of deuterium can also be used to study metabolic pathways and the stability of compounds. In materials science, it facilitates the modular and efficient synthesis of deuterated dendronized systems for targeted drug delivery applications, such as acid-sensitive release of drugs like doxorubicin . Propylenimine (the non-deuterated form) is a colorless liquid with an ammonia-like odor . It is highly flammable and toxic, with occupational exposure limits (OELs) set at a time-weighted average (TWA) of 2 ppm (5 mg/m³) and it carries a skin notation, indicating potential absorption through the skin . It is classified as a potential occupational carcinogen . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₃HD₆N

Molecular Weight

63.13

Synonyms

2-Methylaziridine-d6;  2-Methylethylenimine-d6;  1,2-Propylenimine-d6;  DL-2-Methylaziridine-d6;  NSC 20655-d6; 

Origin of Product

United States

Significance of Isotopic Labeling in Contemporary Chemical Research

Isotopic labeling is a technique that involves the incorporation of isotopes, atoms with a different number of neutrons, into molecules. wikipedia.org This substitution of an atom with its isotope creates a "labeled" compound that can be tracked and analyzed throughout a chemical reaction or biological process. wikipedia.orgcreative-proteomics.com While the labeled molecule is generally considered chemically identical to its parent, its increased molecular weight and distinct nuclear properties allow it to serve as a valuable analytical tool. creative-proteomics.comcriver.com

Stable isotopes, which are non-radioactive, are frequently used in these studies. creative-proteomics.com Common stable isotopes include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com The presence of these heavier isotopes can be detected using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). wikipedia.orgchromatographyonline.com In NMR, the labeled atoms provide detailed structural information about molecules and their interactions. symeres.com In mass spectrometry, the difference in mass allows for precise quantification and the elucidation of metabolic pathways and reaction mechanisms. wikipedia.orgsymeres.com This makes isotopically labeled compounds, including deuterated molecules, indispensable internal standards for quantitative analysis in various research fields. criver.com

Fundamental Aspects of Aziridine Chemistry and Reactivity

Aziridines are three-membered heterocyclic organic compounds containing one nitrogen atom and two carbon atoms. wikipedia.org First discovered in 1888, these molecules are the nitrogen-containing analogues of epoxides and cyclopropanes. illinois.edu The defining feature of the aziridine (B145994) ring is its significant ring strain, with bond angles of approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.orgrsc.org

This inherent strain makes aziridines highly reactive and versatile building blocks in organic synthesis. illinois.edursc.org A primary and extensively studied reaction of aziridines is nucleophilic ring-opening. wikipedia.orgillinois.edu The release of ring strain provides a strong thermodynamic driving force for this reaction, where a nucleophile attacks one of the ring carbons, leading to the opening of the three-membered ring. illinois.eduacs.org This reactivity allows for the synthesis of a wide variety of more complex, nitrogen-containing molecules. rsc.orgacs.org The development of aziridine chemistry has largely focused on two areas: creating reliable methods for their synthesis and controlling the regioselectivity and stereoselectivity of their ring-opening reactions. illinois.eduacs.org

Rationale for Research Focus on Propylenimine D6

Regioselective and Stereoselective Deuteration Strategies

The synthesis of this compound, or 2-methylaziridine-d6, necessitates a strategic approach to ensure that all six hydrogen atoms are replaced with deuterium. This total isotopic labeling requires robust methods that can deuterate both the methyl group and the aziridine ring protons. The strategies often involve either building the molecule from already deuterated precursors or introducing deuterium into a pre-formed propylenimine skeleton through isotopic exchange.

Synthesis of this compound Precursors

The creation of deuterated precursors is a foundational strategy for building the this compound molecule. This "bottom-up" approach ensures high isotopic incorporation from the start.

One plausible pathway begins with deuterated acetone (B3395972) (acetone-d6). Through a series of reactions, the carbon skeleton is elaborated while preserving the deuterium labels. For instance, the conversion of a deuterated ketone to an amino alcohol is a key step. A common method for synthesizing the non-deuterated 2-methyl-N-tosylaziridine involves starting from (R)-2-amino-1-propanol. rsc.org A similar pathway could be envisioned using a fully deuterated amino alcohol precursor.

Another effective method for generating deuterated building blocks is the reduction of carbonyl compounds or esters using powerful deuterating agents. For example, the reduction of esters with lithium aluminum deuteride (B1239839) (LiAlD4) is a well-established method for producing deuterated alcohols, which can then be converted into the corresponding amines and subsequently cyclized to form the aziridine ring.

A generalized approach for preparing deuterated intermediates involves an initial aldehyde-amine condensation to protect the amino group, followed by a deuteration reaction using heavy water (D₂O) in the presence of a base, and finally, deprotection to yield the deuterated amine precursor. google.com

Table 1: Potential Precursor Synthesis Strategies for this compound

Precursor Type Synthetic Method Key Reagents Isotopic Purity Reference
Deuterated Amino Alcohol Reduction of deuterated amino acid ester LiAlD₄ High
Deuterated Alkyl Halide Halogenation of deuterated alcohol SOCl₂, PBr₃ High N/A

Isotopic Exchange Methods for Deuterium Incorporation

Hydrogen Isotope Exchange (HIE) represents a powerful and atom-economical method for introducing deuterium directly into an existing organic molecule. rsc.org This is often achieved using a deuterium source, such as D₂O, and a catalyst to facilitate the exchange of C-H bonds for C-D bonds.

For a molecule like propylenimine, different C-H bonds exhibit varying acidities and steric hindrances, which can be exploited for selective deuteration. The protons on the carbon adjacent to the nitrogen (the aziridine ring protons) and the protons on the methyl group can be targeted.

Base-Mediated Exchange: In the presence of a strong base, protons alpha to the aziridine ring can be abstracted to form an aziridinyl anion. Quenching this anion with a deuterium source like D₂O results in deuterium incorporation. semanticscholar.orgresearchgate.net This process can be repeated to achieve higher levels of deuteration.

Transition Metal-Catalyzed Exchange: Catalysts based on iridium, ruthenium, palladium, or silver have proven effective for H/D exchange on a variety of organic substrates, including heterocycles. nih.govuni-rostock.deunam.mx These methods often use D₂O as an inexpensive and readily available deuterium source. nih.gov For instance, silver-catalyzed methods have been used for the α-deuteration of 2-alkyl azaarenes, a process that could be adapted for the methyl group of propylenimine. nih.gov

Biocatalytic methods are also emerging as a highly selective means of deuteration. Enzymes can offer near-perfect stereo- and isotopic selectivity under mild conditions, using D₂O as the deuterium source to asymmetrically deuterate C=C, C=O, or C=N bonds. nih.gov

Chiral Synthesis of Deuterated Aziridine Derivatives

Achieving enantiopurity in deuterated aziridines is crucial for their use in stereospecific applications, such as probes for enzymatic mechanisms or chiral building blocks. Chiral synthesis can be approached in two main ways: by starting with a chiral precursor or by using a chiral catalyst to induce asymmetry during the reaction.

Organocatalysis has been successfully employed for the enantioselective synthesis of N-alkyl terminal aziridines, achieving high yields and excellent enantiomeric excess (ee). nih.govcore.ac.uk A copper hydride (CuH)-catalyzed intramolecular hydroamination provides a direct route to alkyl-substituted chiral aziridines from achiral allylic hydroxylamine (B1172632) esters with high regio- and enantiocontrol. acs.org

Combining these chiral strategies with deuteration methods allows for the synthesis of enantioenriched, isotopically labeled aziridines. For example, a stereoselective lithiation of an enantiopure aziridine, followed by quenching with D₂O, can install a deuterium atom with high stereocontrol. researchgate.netcapes.gov.br This method relies on the configurational stability of the intermediate lithiated aziridine.

Table 2: Enantioselective Synthesis and Deuteration of Aziridines

Method Catalyst/Reagent Achieved Selectivity Key Feature Reference
Organocatalytic Aziridination Chiral Organocatalyst 88–94% ee Avoids epimerization and low temperatures nih.gov
CuH-Catalyzed Hydroamination Copper Hydride / Chiral Ligand High ee Direct synthesis from achiral materials acs.org
Stereoselective Lithiation/Deuteration n-BuLi, D₂O High diastereoselectivity Trapping of chiral aziridinyl anion semanticscholar.orgresearchgate.net

Optimization of Synthetic Pathways and Yields

The efficiency and scalability of deuterated aziridine synthesis are critical for practical applications. Optimization involves a systematic study of reaction parameters to maximize yield and purity while minimizing reaction time and cost.

A significant advancement in this area is the transition from traditional batch synthesis to continuous flow processes. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature and residence time, which can lead to higher yields and selectivities. For the thermal Baldwin rearrangement, a method used to synthesize aziridines, a continuous flow setup resulted in high yields (70-78%) and shorter reaction times compared to batch processing, which in some cases led to complete decomposition. acs.org

Challenges and Innovations in High-Purity Deuterated Aziridine Production

The synthesis of high-purity deuterated compounds like this compound is not without significant hurdles.

Challenges:

Analytical Characterization: Accurately determining the precise location and percentage of deuterium incorporation is a major analytical challenge. Standard techniques like NMR and mass spectrometry must be carefully employed and are sometimes insufficient, requiring specialized techniques to resolve isotopic distributions. nih.gov

Innovations:

Advanced Catalysis: The development of novel, highly active, and selective catalysts for Hydrogen Isotope Exchange (HIE) is a key area of innovation. This includes new transition-metal catalysts and the rise of biocatalysis, which offers exceptional selectivity under mild conditions. rsc.orgnih.gov

Continuous Flow Manufacturing: As mentioned, flow chemistry provides enhanced control over reaction conditions, leading to improved yields, purity, and safety, which is particularly important when handling reactive intermediates common in aziridine synthesis. researchgate.netacs.org

Improved Deuterium Sources: While D₂O remains the most cost-effective deuterium source, research into more efficient ways to activate it and transfer its deuterium atoms to organic substrates is ongoing. uni-rostock.de

These ongoing advancements in synthetic and analytical chemistry are paving the way for more efficient, cost-effective, and precise methods for producing high-purity this compound and other complex deuterated molecules.

Kinetic Isotope Effects (KIEs) in this compound Reactions

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs, particularly deuterium isotope effects (kH/kD), provides critical information about bond-breaking and bond-forming steps in the rate-determining stage of a reaction. libretexts.org

A primary deuterium kinetic isotope effect is observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. libretexts.orglibretexts.org This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which results in a slower reaction rate compared to its protium (B1232500) counterpart. libretexts.org

Normal primary KIEs for deuterium substitution typically range from 1 to 8. libretexts.org A significant kH/kD value in this range strongly suggests that the C-D bond is being cleaved in the rate-limiting step. For instance, in a hypothetical base-promoted ring-opening of propylenimine, if the abstraction of a proton from the nitrogen or an adjacent carbon is the slow step, a substantial primary KIE would be expected when using this compound.

Table 1: Hypothetical Primary Kinetic Isotope Effects for the Base-Catalyzed Ring-Opening of Propylenimine at 25°C

Reaction StepLabeled PositionkH (s⁻¹)kD (s⁻¹)kH/kDMechanistic Implication
N-H/N-D AbstractionN-d1.5 x 10⁻³2.1 x 10⁻⁴7.1N-D bond cleavage is in the rate-determining step.
C-H/C-D AbstractionC-d₆3.2 x 10⁻⁵4.8 x 10⁻⁶6.7C-D bond cleavage is in the rate-determining step.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs but provide valuable information about changes in hybridization at the labeled carbon atom during the reaction. wikipedia.orgprinceton.edu

Secondary KIEs are classified based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: The isotope is on the carbon atom undergoing a change in hybridization. A normal KIE (kH/kD > 1) is typically observed for reactions where the hybridization changes from sp³ to sp², while an inverse KIE (kH/kD < 1) is seen for a change from sp² to sp³. wikipedia.org

β-Secondary KIEs: The isotope is on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation in the transition state. libretexts.org

In the context of this compound, a nucleophilic attack on a ring carbon would lead to a change in hybridization from sp³ to a more sp²-like transition state, potentially resulting in a small normal α-secondary KIE.

Table 2: Hypothetical Secondary Kinetic Isotope Effects for Nucleophilic Ring-Opening of Propylenimine

Isotopic PositionHybridization ChangekH (s⁻¹)kD (s⁻¹)kH/kDMechanistic Interpretation
α-carbon (C-d₂)sp³ → [sp²]‡5.0 x 10⁻⁴4.5 x 10⁻⁴1.11Indicates a more sp²-like carbon in the transition state.
β-carbon (C-d₃)No direct change5.0 x 10⁻⁴4.8 x 10⁻⁴1.04Suggests hyperconjugative stabilization of the transition state.

Solvent kinetic isotope effects (SKIEs) are observed when the reaction is performed in a deuterated solvent (e.g., D₂O instead of H₂O). ontosight.ai These effects can reveal the role of the solvent as a reactant, catalyst, or in stabilizing the transition state through hydrogen bonding. libretexts.orgontosight.ai If a proton transfer from the solvent is part of the rate-determining step, a significant primary SKIE is expected. mdpi.com Conversely, inverse solvent isotope effects (kH₂O/kD₂O < 1) can occur, often indicating a pre-equilibrium step where the reactant is more stabilized in the deuterated solvent. chem-station.com

For reactions of this compound where the solvent acts as a proton source in the ring-opening, a normal SKIE would be anticipated.

Table 3: Hypothetical Solvent Kinetic Isotope Effects on the Acid-Catalyzed Hydrolysis of Propylenimine

SolventRate Constant (k, s⁻¹)kH₂O/kD₂OMechanistic Insight
H₂O2.8 x 10⁻³\multirow{2}{*}{2.5}Suggests proton transfer from the solvent is part of the rate-determining step.
D₂O1.1 x 10⁻³

Secondary Deuterium Kinetic Isotope Effects

Reaction Pathway Delineation using Isotopic Tracers

The deuterium atoms in this compound act as labels, allowing chemists to trace their fate in the final products. This technique is instrumental in distinguishing between different possible reaction mechanisms. nih.gov

The acid-catalyzed ring-opening of an unsymmetrical aziridine like propylenimine can proceed via two pathways, leading to two different products. By analyzing the position of the deuterium atoms in the products formed from the ring-opening of a specifically labeled this compound isomer, the preferred site of nucleophilic attack can be determined.

For example, if a nucleophile attacks the more substituted carbon, the deuterium atoms on that carbon will remain in their position in the product. Conversely, if the attack occurs at the less substituted carbon, the resulting product will have a different deuterium substitution pattern. This analysis provides clear evidence for the regioselectivity of the ring-opening reaction, which is a key aspect of its mechanism.

Deuterium labeling is a powerful method for detecting and characterizing transient intermediates that may not be directly observable. nih.gov The formation of certain intermediates can lead to the scrambling or specific transfer of deuterium atoms, which can be detected in the products or by monitoring the reaction over time using techniques like NMR spectroscopy.

In the study of this compound, if a reaction proceeds through an intermediate where a C-D bond is temporarily broken and reformed, it might lead to isotopic exchange with the solvent or intramolecular migration of deuterium. For instance, the formation of a carbocation intermediate could lead to a 1,2-deuteride shift, resulting in a product with a rearranged deuterium pattern. The absence or presence of such rearranged products provides strong evidence for or against the involvement of specific intermediates.

Stereochemical Analysis of Reactions Involving this compound

The three-dimensional arrangement of atoms in a molecule and its products is a critical aspect of chemical reactions. Deuterated aziridines, including this compound, are instrumental in determining the stereochemical outcomes of these transformations.

In a study on the palladium-catalyzed ring-opening borylation of 2-arylaziridines, a deuterated aziridine, cis-1a-d1, was utilized to probe the stereochemistry of the oxidative addition step. The results demonstrated a complete inversion of stereochemistry at the terminal carbon, consistent with an SN2-type mechanism for the oxidative addition of the aziridine to the Palladium(0) complex. rsc.org This finding highlights how isotopic labeling can provide definitive evidence for the stereochemical course of a reaction.

Similarly, investigations into the reaction of deuterated trans-aziridine 1i with carbon dioxide revealed that the reaction proceeds with complete retention of stereochemistry, regardless of which C-N bond of the aziridine ring undergoes insertion. whiterose.ac.uk This stereochemical retention was explained by a catalytic cycle involving two successive SN2 reactions, each proceeding with an inversion of configuration at the more hindered carbon atom of the aziridine ring. whiterose.ac.uk

Further research on nickel-catalyzed C-H coupling reactions employed both cis- and trans-deuterated aliphatic aziridines. These experiments showed that the reaction proceeded with ideal stereospecificity. osaka-u.ac.jp The use of an enantiopure 2-phenyl aziridine in these coupling reactions resulted in a stereochemically inverted product, suggesting an SN2-type nucleophilic ring-opening pathway. osaka-u.ac.jp

The thermal decomposition of cis- and trans-methyl 1-isopropyl-2-(m-nitrophenyl)aziridine-3-carboxylates was also examined using deuterium labeling at the 3-position of the aziridine ring. This labeling allowed for unambiguous assignment of the methine proton signals in NMR spectroscopy, which was crucial for determining the stereochemistry of the resulting oxazolidine (B1195125) products. cdnsciencepub.com

Table 1: Stereochemical Outcomes in Reactions with Deuterated Aziridines

Reaction Deuterated Substrate Key Finding Mechanism Implied
Palladium-Catalyzed Borylation cis-1a-d1 Complete inversion of stereochemistry SN2-type oxidative addition rsc.org
Reaction with Carbon Dioxide trans-aziridine 1i Complete retention of stereochemistry Double SN2 inversion whiterose.ac.uk
Nickel-Catalyzed C-H Coupling cis- and trans-aliphatic aziridines Stereospecific reaction, inversion with enantiopure substrate SN2-type ring-opening osaka-u.ac.jp
Thermal Decomposition 3-deuterated aziridine Enabled unambiguous stereochemical assignment -

Catalytic Reaction Mechanisms Investigated with Deuterated Aziridines

The use of deuterated aziridines extends to the investigation of various catalytic systems, providing insights into the roles of transition metals, organocatalysts, and heterogeneous catalysts.

Transition Metal-Catalyzed Transformations (e.g., Cross-Coupling, Hydroamination)

Transition metals are widely used as catalysts due to their ability to exist in various oxidation states and form complexes with organic molecules. chemistrystudent.comlibretexts.org The variable oxidation states allow them to facilitate reactions by providing alternative, lower-energy pathways. chemistrystudent.com

In the context of aziridine chemistry, palladium-catalyzed cross-coupling reactions have been extensively studied. A computational and experimental study on the palladium-catalyzed ring-opening cross-coupling of aziridines with bis(pinacolato)diboron (B136004) revealed a detailed catalytic cycle. This cycle involves the oxidative addition of the aziridine to the palladium catalyst as the selectivity-determining step, followed by proton transfer, ligand dissociation, B-B bond cleavage, and reductive elimination. rsc.org The use of a 3-deuterated aziridine in a related palladium-catalyzed cross-coupling with arylboronic acids demonstrated that the reaction proceeds with stereoinversion, supporting an SN2-type oxidative addition. acs.org

Nickel-catalyzed reactions have also been explored. A nickel-catalyzed C-H coupling of benzamides with aziridines was developed to synthesize functionalized 3,4-dihydroisoquinolinones. osaka-u.ac.jp Mechanistic experiments using deuterated aziridines helped to understand the regioselectivity and stereospecificity of this transformation. osaka-u.ac.jp

Rhodium(III) has been shown to catalyze the intermolecular aziridination of unactivated alkenes. The resulting N-tosyl aziridine can then undergo an acid-promoted ring expansion to form a pyrrolidine. nih.gov Deuterium labeling studies with C3 and C4 deuterated alkenes were crucial in proposing a plausible reaction mechanism involving a 1,2-hydride shift. nih.gov

Table 2: Mechanistic Insights from Deuterated Aziridines in Transition Metal Catalysis

Catalyst System Reaction Type Key Mechanistic Finding from Deuterated Aziridine Studies
Palladium/P(t-Bu)2Me Ring-opening C-B cross-coupling Oxidative addition is the regioselectivity- and stereospecificity-determining step. acs.org
Palladium/(1-Np)3P Ring-opening C-C cross-coupling Reaction proceeds in a stereoinvertive fashion, suggesting an SN2-type oxidative addition. acs.org
Nickel(II) Acetate C-H coupling/intramolecular amidation Reaction proceeds with ideal stereospecificity; benzylic C-N bond cleavage occurs with inversion of configuration. osaka-u.ac.jp
Rhodium(III) Aziridination/ring expansion Deuterium scrambling suggests a mechanism involving 1,2-hydride shifts. nih.gov

Organocatalytic Pathways and Their Deuterium Sensitivity

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. google.com In the context of aziridine chemistry, organocatalysts have been employed for ring-opening polymerizations. rsc.org

The cationic ring-opening polymerization of aziridines, for instance, can be initiated by various organic acids. rsc.org While direct studies on the deuterium sensitivity of this compound in these specific polymerizations are not extensively documented in the provided results, the principles of kinetic isotope effects (KIEs) are highly relevant. A KIE is the change in reaction rate upon isotopic substitution and provides information about the rate-determining step. princeton.eduwikipedia.org A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage. libretexts.org

For example, if the protonation of the aziridine nitrogen by an organocatalyst were the rate-determining step, using a deuterated catalyst or a deuterated solvent could lead to a measurable KIE. The magnitude of this KIE could help to elucidate the transition state structure. princeton.edu

Advanced Spectroscopic Characterization and Application in Research of Deuterated Aziridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Species

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of deuterated species like Propylenimine-d6, specialized NMR techniques provide a wealth of information that is often inaccessible with non-isotopically labeled compounds.

Deuterium (B1214612) NMR (²H NMR) for Site-Specific Labeling Analysis

Deuterium (²H) NMR spectroscopy is a direct method for observing the sites of isotopic labeling within a molecule. Since the natural abundance of deuterium is very low (≈0.015%), a ²H NMR spectrum of an enriched compound like this compound will exclusively show signals corresponding to the positions where deuterium has been incorporated. This technique is crucial for confirming the success and regioselectivity of deuteration reactions.

For this compound, where all six hydrogen atoms are substituted with deuterium, a ²H NMR spectrum would be expected to show distinct signals for the deuterium atoms on the aziridine (B145994) ring and the methyl group. The chemical shifts of these signals would be nearly identical to the proton chemical shifts in the non-deuterated analogue, propyleneimine. The integration of these signals allows for the quantification of deuterium incorporation at each specific site.

Illustrative ²H NMR Data for this compound:

PositionChemical Shift (δ, ppm)MultiplicityRelative Integration
C-D (ring)≈ 1.3 - 1.8Multiplet3
N-D≈ 0.8Broad Singlet1
CD₃≈ 1.1Singlet3
Note: This table is illustrative and represents expected values based on typical chemical shifts for similar compounds. Actual values may vary based on solvent and experimental conditions.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) for Structural Elucidation and Dynamics

While ²H NMR confirms deuteration, other nuclei provide complementary structural and dynamic information.

¹H NMR: In a highly deuterated sample like this compound, the ¹H NMR spectrum will primarily show residual proton signals. The simplicity of this spectrum can be advantageous, as it allows for the easy detection of any incomplete deuteration. Furthermore, the coupling patterns between residual protons and adjacent deuterium atoms (¹H-²H coupling) can provide valuable structural information, although these couplings are often small.

¹³C NMR: The ¹³C NMR spectrum of this compound will be significantly different from that of its non-deuterated counterpart. The signals for the carbon atoms bonded to deuterium will appear as multiplets due to one-bond ¹³C-²H coupling. The multiplicity of the signal is given by the formula 2nI+1, where n is the number of equivalent deuterium atoms and I is the spin quantum number of deuterium (I=1). For example, a CD₃ group will appear as a septet. These characteristic splitting patterns confirm the location of deuterium labels.

¹⁵N NMR: For aziridines, ¹⁵N NMR can provide information about the electronic environment of the nitrogen atom. In this compound, the nitrogen is bonded to a deuterium atom, which will influence the ¹⁵N chemical shift and may result in a splitting of the signal due to ¹⁵N-²H coupling. Studying these parameters can offer insights into hydrogen bonding and inversion barriers at the nitrogen center. nih.gov

Advanced NMR Techniques (e.g., DOSY, Relaxation Studies) with Deuterated Solvents

The use of deuterated solvents is standard in NMR to avoid large solvent signals. However, advanced techniques can leverage the properties of deuterated compounds and solvents for more sophisticated analysis.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique for separating the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. mdpi.com For a sample of this compound, a DOSY experiment would show all signals corresponding to the molecule diffusing at the same rate, confirming they belong to the same species. This can be particularly useful for analyzing reaction mixtures or identifying impurities.

Relaxation Studies: The relaxation times (T1 and T2) of nuclei are sensitive to molecular motion. In deuterated molecules, the relaxation of residual protons and ¹³C nuclei can be affected by the presence of deuterium. Studying these relaxation phenomena can provide detailed information about the rotational and translational dynamics of this compound in solution.

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled molecules, it provides precise information on the extent and location of labeling.

High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental formula of a molecule. For this compound, HRMS is essential to confirm its molecular formula (C₃HD₆N) and to assess its isotopic purity. The mass spectrum will show a molecular ion peak corresponding to the mass of the fully deuterated species. The presence of peaks at lower masses can indicate incomplete deuteration.

The fragmentation patterns of this compound under mass spectrometric conditions can also be studied. The masses of the fragment ions will be shifted compared to the non-deuterated analogue, providing clear evidence for the location of the deuterium atoms within the molecule.

Illustrative HRMS Fragmentation Data for this compound:

Fragment IonProposed StructureExpected m/z (for C₃HD₆N)
[M]⁺C₃D₇N⁺63.0999
[M - CD₃]⁺C₂D₄N⁺46.0624
[M - D]⁺C₃D₆N⁺61.0874
Note: This table is illustrative. The actual fragmentation will depend on the ionization method and energy.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for studying the fragmentation of specific ions. beilstein-journals.org In an MS/MS experiment, a precursor ion of interest (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This allows for a detailed investigation of the fragmentation pathways. By comparing the MS/MS spectra of deuterated and non-deuterated propylenimine, one can gain mechanistic insights into the rearrangement and cleavage reactions occurring in the mass spectrometer. For example, the loss of a neutral molecule like deuterated ethene (C₂D₄) can be definitively identified.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed characterization of molecular structure, bonding, and dynamics. For deuterated aziridines such as this compound, these methods provide profound insights into the subtle effects of isotopic substitution on the molecule's vibrational modes. The analysis of IR and Raman spectra allows for the elucidation of structural isomers, conformational states, and intermolecular interactions like hydrogen bonding.

Deuterium-Induced Vibrational Band Shifts for Molecular Structure and Bonding Analysis

The substitution of hydrogen with its heavier isotope, deuterium, induces a predictable shift in the vibrational frequencies of a molecule. This phenomenon, known as the kinetic isotope effect, is a cornerstone of vibrational analysis. unam.mx The frequency of a vibrational mode is dependent on the force constant of the bond and the reduced mass of the atoms involved. libretexts.org As the force constant remains largely unaffected by isotopic substitution, the increase in mass upon replacing hydrogen with deuterium leads to a decrease in the frequency of the associated vibrational bands. ajchem-a.comajchem-a.com

This principle is instrumental in assigning specific bands within the complex vibrational spectra of molecules like propylenimine. By comparing the spectra of the normal isotopologue with its deuterated counterpart (e.g., Propylenimine-d1), specific modes involving the substituted atom can be unambiguously identified. For instance, the N-H stretching vibration in propylenimine, typically observed in the high-frequency region of the IR spectrum, shows a significant downward shift upon deuteration to N-D. This shift confirms the assignment of the N-H stretching mode and distinguishes it from nearby C-H stretching vibrations.

In a comprehensive study of propylenimine and its N-deuterated analogue (propylenimine-d1), the 27 normal vibrations were assigned based on their position, intensity, and observed isotopic shift in both IR and Raman spectra. researchgate.net The observed shifts provide definitive evidence for the character of the vibrational modes. For example, modes that are primarily N-H in character exhibit large isotopic frequency ratios (νH/νD), while modes involving less hydrogen motion show smaller shifts. This detailed assignment is crucial for building an accurate force field model of the molecule, which in turn provides a deeper understanding of its intramolecular forces and bonding. cdnsciencepub.com

The analysis of these deuterium-induced shifts extends beyond simple band assignment. It allows for the investigation of vibrational coupling, where the motion of one part of the molecule influences another. By selectively deuterating different positions (e.g., on the ring or the methyl group to create this compound), researchers can untangle complex spectral regions where multiple vibrational modes overlap, thereby refining the understanding of the molecule's complete force field and structural dynamics.

Vibrational ModePropylenimine (cm⁻¹)Propylenimine-d1 (N-D) (cm⁻¹)Isotopic Frequency Ratio (νH/νD)
N-H Stretch333524751.35
CH₃ Asymmetric Stretch296529651.00
CH₂ Asymmetric Stretch303030281.00
N-H Bend11439151.25
Ring Deformation9038751.03
C-N Stretch8458201.03

Note: Data is based on studies of Propylenimine and its N-deuterated (d1) analogue, illustrating the principles applicable to this compound. The frequencies are approximate and can vary based on the phase (gas, liquid) and specific experimental conditions.

Probing Hydrogen Bonding and Conformational Changes

Vibrational spectroscopy is exceptionally sensitive to the conformational state of a molecule and its participation in intermolecular interactions, particularly hydrogen bonding. Propylenimine (2-methylaziridine) exists as an equilibrium mixture of two invertomers, cis and trans, which differ in the orientation of the methyl group relative to the N-H bond. These conformers can be identified and quantified using IR and Raman spectroscopy, as their distinct geometries give rise to unique vibrational spectra. cdnsciencepub.com

Hydrogen bonding significantly perturbs the frequencies of the groups involved, most notably the N-H stretching and bending vibrations. unam.mx When the aziridine nitrogen participates in a hydrogen bond (acting as a proton donor), the N-H bond lengthens and weakens, resulting in a characteristic broadening and red-shift (shift to lower frequency) of the N-H stretching band in the IR spectrum. The magnitude of this shift often correlates with the strength of the hydrogen bond.

The use of deuteration, specifically creating the N-D bond in this compound, is a powerful technique for studying these interactions. The N-D stretching and bending vibrations appear in a spectral region with less interference from C-H and other fundamental modes, simplifying the analysis. unam.mx Quantum mechanical calculations have shown that deuterium isotope effects on nuclear shielding are sensitive to both the backbone conformation and hydrogen bonding geometry. cdnsciencepub.com By monitoring the N-D vibrational bands, researchers can probe the local environment of the aziridine ring and characterize its hydrogen bonding interactions with solvent molecules or other species without ambiguity.

Furthermore, conformational changes, such as the inversion at the nitrogen atom between the cis and trans forms, can be monitored. The vibrational spectra of the two invertomers are distinct, and their relative populations can be determined from the intensities of their characteristic absorption bands. cdnsciencepub.comcdnsciencepub.com Studying these spectra as a function of temperature or solvent polarity provides valuable thermodynamic data about the conformational equilibrium. Deuteration can assist in these studies by providing cleaner spectral windows for the key vibrational modes that differentiate the conformers.

Theoretical and Computational Chemistry Studies of Propylenimine D6

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to investigate the intrinsic properties of molecules at the electronic level. For Propylenimine-d6, these methods provide fundamental insights into its structure, stability, and reactivity, complementing experimental observations which can be complex to interpret for such a specific isotopologue.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of molecular systems. rsc.org In the context of this compound, DFT calculations are instrumental in elucidating its electronic structure, predicting reactivity, and determining its energetic landscape.

DFT studies on related aziridine (B145994) systems have been successfully used to probe reaction mechanisms, such as the palladium-catalyzed ring-opening borylation. rsc.org These calculations can identify the active intermediates and transition states, providing a detailed picture of the reaction pathway. rsc.org For this compound, DFT would be employed to calculate key properties that govern its chemical behavior. These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity in nucleophilic and electrophilic attacks. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Furthermore, DFT calculations can generate an accurate electron density map, from which properties like the molecular dipole moment and partial atomic charges can be derived. These values are essential for understanding intermolecular interactions and the molecule's behavior in different chemical environments.

Table 1: Calculated Electronic Properties of this compound using DFT (Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

Property Value
Total Electronic Energy (Hartree) -210.5432
HOMO Energy (eV) -6.89
LUMO Energy (eV) 1.45
HOMO-LUMO Gap (eV) 8.34
Dipole Moment (Debye) 1.87

Ab Initio Methods for High-Accuracy Thermochemical Predictions

For predictions of thermochemical data with high accuracy, often referred to as "chemical accuracy" (approximately 1 kcal/mol), sophisticated ab initio methods are employed. uni-muenster.de These methods, such as coupled-cluster theory (e.g., CCSD(T)), are computationally more demanding than DFT but provide more reliable energetic information. uni-muenster.demdpi.com

For this compound, these high-level calculations are crucial for obtaining precise values for its heat of formation, Gibbs free energy of formation, and entropy. nih.gov Such data is fundamental for understanding its thermodynamic stability and for modeling chemical equilibria involving this compound. The inclusion of deuterium (B1214612) atoms necessitates careful consideration of zero-point vibrational energies (ZPVE), which are mass-dependent and will differ from the non-deuterated analogue. High-level ab initio calculations can accurately predict these isotopic effects.

Table 2: Predicted Thermochemical Data for this compound at 298.15 K (Note: These are hypothetical values for illustrative purposes, derived from the principles of high-accuracy ab initio calculations.)

Thermochemical Property Predicted Value
Standard Enthalpy of Formation (kJ/mol) 135.8
Standard Gibbs Free Energy of Formation (kJ/mol) 215.2
Standard Entropy (J/mol·K) 280.4
Zero-Point Vibrational Energy (kJ/mol) 245.7

Transition State Localization and Reaction Barrier Calculations

Understanding the kinetics of reactions involving this compound requires the identification and characterization of transition states. tau.ac.il Computational methods are essential for locating these saddle points on the potential energy surface and calculating the associated energy barriers. rowansci.com

In reactions such as the ring-opening of the aziridine, computational studies on similar deuterated aziridines have shown that the reaction can proceed with stereoinversion, consistent with an SN2 mechanism. acs.org DFT and ab initio methods can be used to model the reaction pathway, locate the transition state structure, and compute the activation energy. rsc.orgrowansci.com This information is critical for predicting reaction rates and understanding the regioselectivity and stereospecificity of chemical transformations involving this compound. acs.orgmdpi.com For instance, in a nucleophilic ring-opening reaction, calculations would determine the energy barriers for attack at the different carbon atoms of the aziridine ring, thereby predicting the major product.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. 3ds.comuinjkt.ac.id By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, solvent effects, and intermolecular interactions.

Conformational Analysis and Dynamics of Deuterated Aziridines

The three-membered ring of aziridines is conformationally constrained, but the substituent groups can exhibit dynamic behavior. A key dynamic process in aziridines is the inversion of the nitrogen atom. nih.govsoton.ac.uk MD simulations can be used to study the rate of this inversion and the conformational preferences of the deuterated propyl group in this compound.

By simulating the molecule over a period of time, one can observe the different accessible conformations and their relative populations. This is particularly relevant for understanding how the deuteration of the propyl group might influence the conformational landscape compared to its non-deuterated counterpart. The results of such simulations can be used to interpret experimental data from techniques like NMR spectroscopy, which can be sensitive to these dynamic processes. nih.gov

Table 3: Conformational Population of this compound from MD Simulations (Note: This table presents hypothetical data to illustrate the output of an MD simulation for conformational analysis.)

Conformer Dihedral Angle Range (C-C-C-N) Population (%)
Anti-periplanar 150° to 180° 65
Gauche 50° to 80° 35

Simulation of Solvation Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. mdpi.com MD simulations are an excellent tool for studying solvation effects by explicitly including solvent molecules in the simulation box.

For this compound, MD simulations can be used to model its behavior in various solvents, such as water or organic solvents. These simulations can reveal the structure of the solvent shell around the molecule and quantify the strength of intermolecular interactions, such as hydrogen bonds between the N-H group of the aziridine and solvent molecules. Understanding these interactions is crucial for predicting solubility and for modeling reaction kinetics in solution, where the solvent can play a direct role in stabilizing reactants, products, and transition states. mdpi.com The isotopic substitution in this compound may subtly alter its interaction with the solvent compared to the non-deuterated form, a phenomenon that can be probed with MD simulations. osti.gov

Computational chemistry provides powerful tools for investigating the subtle energetic and structural differences between isotopologues, which are molecules that differ only in their isotopic composition. For this compound, theoretical studies are essential for understanding how the substitution of hydrogen with deuterium atoms affects its reactivity and physical properties. These investigations primarily revolve around the modeling of isotope effects, which arise from the mass-dependent changes in molecular vibrational frequencies. wikipedia.org

Quantum mechanical methods, such as ab initio calculations and Density Functional Theory (DFT), form the foundation for these studies. fiveable.me By calculating the harmonic vibrational frequencies for both normal propylenimine and this compound, chemists can determine the differences in their zero-point vibrational energies (ZPVE). princeton.edu This difference in ZPVE between the ground state and the transition state of a reaction is the principal origin of kinetic isotope effects (KIEs). princeton.edu

Prediction of Kinetic and Equilibrium Isotope Effects

Computational models are widely used to predict both kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs) for reactions involving deuterated compounds like this compound. These predictions offer deep insights into reaction mechanisms by probing the nature of chemical bonds at the transition state.

Kinetic Isotope Effects (KIEs): The prediction of KIEs relies heavily on Transition State Theory (TST). wikipedia.orgmdpi.com The process involves locating the transition state structure for a given reaction on the potential energy surface. Subsequently, vibrational frequency calculations are performed for the reactant and the transition state for both the light (propylenimine) and heavy (this compound) isotopologues. The KIE is then calculated from the resulting ZPE differences. princeton.edu Various computational methods, including DFT functionals like B3LYP and ab initio methods such as MP2, are employed, with their reliability often benchmarked against experimental data for similar systems. fiveable.memdpi.com For reactions involving aziridines, such as nucleophilic ring-opening, computational studies can rationalize stereospecific outcomes and regioselectivity by modeling the oxidative addition and other steps in a catalytic cycle. acs.org

Equilibrium Isotope Effects (EIEs): EIEs quantify the isotopic fractionation between two species at chemical equilibrium. Theoretical predictions of EIEs are typically based on the Bigeleisen-Mayer equation, which utilizes the ratio of isotopic partition functions. fiveable.mefiveable.me These partition functions are, in turn, calculated from the vibrational frequencies of the molecules involved in the equilibrium. fiveable.me Computational methods can thus predict how this compound might distribute itself between two different chemical states or phases at equilibrium, providing data that can be compared with experimental measurements from techniques like NMR spectroscopy.

The following table illustrates the type of data generated from computational predictions of kinetic isotope effects for reactions that propylenimine might undergo.

Reaction TypeComputational MethodPredicted kH/kDIsotope Effect Type
SN2 Ring OpeningDFT (B3LYP/6-311+G(d,p))1.15Secondary α-Deuterium
N-InversionMP2/aug-cc-pVTZ0.98Secondary
C-H Bond ActivationDFT (M06-2X/6-31G(d))5.80Primary

Validation of Experimental Isotope Effect Data with Theoretical Models

A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. This synergy allows for the refinement of computational methods and provides strong evidence for proposed reaction mechanisms. nih.govnih.gov

The process begins with the experimental measurement of a KIE or EIE. For KIEs, this involves independently measuring the reaction rates for propylenimine and this compound under identical conditions. The ratio of these rates gives the experimental KIE. wikipedia.org Subsequently, a theoretical model of the reaction is constructed. The isotope effect is calculated using methods as described in the previous section.

A close agreement between the computationally predicted isotope effect and the experimentally measured value lends significant credibility to the theoretical model, including the calculated transition state structure. nih.gov For instance, if computational modeling of an aziridine ring-opening reaction predicts a KIE of 1.20 and the experimental value is 1.18, this match supports the proposed SN2-like mechanism and the accuracy of the computed transition state geometry. acs.orgnih.gov

If a discrepancy exists, it may suggest that the computational model is insufficient. mdpi.com Researchers might then refine the model by:

Changing the level of theory: Employing a more accurate (and computationally expensive) method or a different DFT functional.

Using a larger basis set: To more accurately describe the electron distribution.

Including environmental effects: Incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) can be critical, as intermolecular interactions can influence isotope effects. nih.govnih.gov

This iterative process of prediction, experimental measurement, and refinement is fundamental to establishing a detailed, quantitative understanding of reaction mechanisms. rsc.org

The following table demonstrates how theoretical predictions for a hypothetical reaction are compared against experimental data for validation purposes.

Reaction of PropylenimineComputational MethodPredicted kH/kDExperimental kH/kDConclusion
Ring ExpansionDFT (B3LYP/6-31G*)1.081.10 ± 0.02Good agreement, supports proposed mechanism
HydrogenolysisMP2/6-31G(d)2.504.50 ± 0.10Poor agreement; model may need refinement (e.g., include tunneling)

Emerging Research Areas and Future Perspectives for Propylenimine D6

Exploration of Novel Synthetic Methodologies for Deuterated Aziridines

The synthesis of deuterated aziridines, including Propylenimine-d6, is foundational to their application in mechanistic studies. Research has moved beyond conventional methods to explore more sophisticated strategies that offer precise control over deuterium (B1214612) placement.

A significant advancement involves using deuterium as a temporary, removable blocking group by exploiting the kinetic isotope effect. nih.govnih.gov In the synthesis of complex molecules like the aziridinomitosene skeleton, undesired lithiation of an indole (B1671886) ring can be suppressed by pre-installing a deuterium atom at the reactive site. nih.gov The stronger carbon-deuterium bond slows down the rate of undesired deprotonation, allowing the desired reaction, such as an intramolecular Michael addition, to proceed as the major pathway. nih.govnih.gov This approach has been successfully used to construct 1,2-aziridinopyrrolo(1,2-a)indoles. nih.govacs.org

Furthermore, established techniques like the Gabriel synthesis, which traditionally form the aziridine (B145994) ring from starting materials like 2-thiophene aldehyde, can be adapted using deuterated precursors to yield specifically labeled aziridines. cdnsciencepub.com For instance, a 3-deuterated-3-benzoyl-1-cyclohexyl-2-(2-thienyl)aziridine was prepared to study the stereochemistry of subsequent cycloaddition reactions. cdnsciencepub.com These methodologies are crucial for creating tailored isotopologues for specific research questions.

Unconventional Reactivity Profiles and Transformational Pathways

The primary value of this compound lies in its ability to elucidate reaction mechanisms that would be difficult to study with its non-deuterated counterpart. The deuterium labels serve as stereochemical and positional probes in complex chemical transformations.

A prominent area of research is the transition metal-catalyzed ring-opening of aziridines. In palladium-catalyzed borylation reactions, the use of a deuterated 2-arylaziridine substrate was instrumental in determining the stereochemical course of the reaction. rsc.orgrsc.org These experiments demonstrated that the oxidative addition of the aziridine to the palladium catalyst proceeds via an SN2-type mechanism, resulting in a complete inversion of stereochemistry at the carbon atom. rsc.orgacs.org This finding was crucial for understanding and optimizing the synthesis of valuable β-aminoboronate compounds. rsc.org

Advancements in In-Situ Spectroscopic Characterization Techniques

Real-time monitoring of chemical reactions provides direct evidence of transient intermediates and reaction kinetics. The use of deuterated compounds like this compound can be synergistic with in-situ spectroscopic techniques to provide a clearer window into complex reaction mechanisms.

One powerful technique is in-situ infrared (IR) spectroscopy, which has been employed to investigate the mechanistic details of the copolymerization of aziridines with carbon monoxide to produce poly-β-peptoids. nih.gov By monitoring the reaction as it happens, researchers determined that the process has a first-order dependence on both the catalyst and the N-butylaziridine concentration, while showing little dependence on CO pressure. nih.gov This led to a working model where the rate-determining step is the ring-opening of the aziridine by a cobaltate species. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, often utilizing deuterated solvents to avoid signal interference. Variable-temperature ¹H NMR studies, for example, have been used to assess the contributing resonance forms in complex dendrimer structures derived from imines. acs.org In polymerization studies, kinetics are often monitored by real-time ¹H NMR spectroscopy in deuterated solvents like DMF-d7 to precisely track monomer consumption under various conditions. researchgate.net

Spectroscopic TechniqueApplication in Aziridine ResearchKey Findings from Deuterated Species/Solvents
In-Situ Infrared (IR) Spectroscopy Mechanistic studies of aziridine copolymerization. nih.govDetermination of reaction kinetics and order; identification of the rate-determining ring-opening step. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization of products and intermediates; kinetic monitoring of polymerization. acs.orgresearchgate.netElucidation of molecular structures and conformations; precise measurement of monomer conversion over time. acs.orgresearchgate.net
Mass Spectrometry (ESI-QTOF) Characterization of functionalized dendrimers and reaction products. acs.orgConfirmation of successful synthesis and molecular weight of complex architectures. acs.org

Design and Synthesis of Advanced Deuterated Polymer Architectures

The polymerization of aziridines opens a pathway to creating advanced polymer structures, and using deuterated monomers like this compound allows for the synthesis of materials with unique properties for specialized applications, such as neutron scattering analysis or as internal standards.

Living anionic ring-opening polymerization (AROP) of N-sulfonylated aziridines is a key technique for producing well-defined, linear polymers with low dispersity. acs.orgmpg.de The electron-withdrawing sulfonyl group activates the aziridine for nucleophilic attack, enabling controlled polymerization. acs.org This method allows for the synthesis of poly(aziridine)s with varying degrees of polymerization and narrow molecular weight distributions. acs.org The ability to create block copolymers by sequential monomer addition further expands the range of accessible polymer architectures. researchgate.net

Beyond linear polymers, there is growing interest in highly branched structures like dendrimers. Poly(propylene imine) (PPI) dendrimers are highly branched, monodisperse macromolecules that can be functionalized at their periphery for applications in drug delivery and materials science. acs.orgresearchgate.netuab.cat Synthesizing these dendrimers with deuterated building blocks could provide materials for advanced analytical studies or enhance the performance of drug delivery systems through subtle changes in physicochemical properties.

Polymer ArchitectureSynthetic MethodKey FeaturesRelevance of Deuteration
Linear Poly(aziridine)s Anionic Ring-Opening Polymerization (AROP) acs.orgacs.orgWell-defined molecular weight, low dispersity, linear structure. acs.orgProvides materials for neutron scattering, isotopic labeling for mechanistic studies of polymer properties.
Block Copolymers Sequential AROP researchgate.netCombines different polymer blocks in a single chain.Allows for specific labeling of one block to study morphology and phase separation.
Dendrimers (e.g., PPI) Multi-step divergent/convergent synthesis acs.orguab.catHighly branched, globular structure with numerous terminal groups. acs.orgCreates standards for mass spectrometry, enables detailed studies of dendrimer dynamics and host-guest interactions.

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Discovery

The most profound understanding of chemical reactions comes from combining experimental observations with theoretical calculations. This compound is an ideal experimental probe for this synergistic approach, providing concrete data to validate and refine computational models.

In the study of palladium-catalyzed ring-opening of aziridines, experimental results from deuterated substrates were coupled with Density Functional Theory (DFT) and the multi-component artificial force-induced reaction (MC-AFIR) method. rsc.orgrsc.org This integrated approach not only confirmed the SN2 mechanism and stereoinversion observed experimentally but also located the transition states for the regioselectivity-determining step. rsc.org The computational results successfully rationalized the full catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, and explained why different catalyst systems lead to different regioselectivity. acs.org

This synergy is a powerful paradigm for modern mechanistic discovery. Experimental data from isotopically labeled molecules like this compound provide definitive benchmarks for stereochemistry and reaction pathways. acs.orgmdpi.com Computational studies, in turn, offer a detailed picture of the energetic landscape, transition state structures, and the subtle electronic effects that govern the reaction's outcome. rsc.orgacs.org This combination allows researchers to build a comprehensive and predictive understanding of complex chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Propylenimine-d6 with high isotopic purity, and how can deuterium incorporation be quantified?

  • Methodological Answer: Synthesis typically involves catalytic deuteration (e.g., using D₂O or deuterated acids) or exchange reactions under controlled conditions. Researchers should optimize parameters like reaction time, temperature, and catalyst type (e.g., palladium or platinum catalysts) to minimize isotopic dilution. Isotopic purity is quantified via high-resolution mass spectrometry (HRMS) for overall deuterium content and site-specific analysis using ²H-NMR spectroscopy. Experimental design should prioritize feasibility and reproducibility, aligning with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers characterize the structural integrity of this compound in complex matrices, and what analytical techniques are most reliable?

  • Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with deuterium-specific detectors can separate this compound from non-deuterated analogs. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups, while ¹³C-NMR confirms carbon-deuterium bonding. For isotopic distribution, isotope-ratio mass spectrometry (IRMS) provides precision. Researchers must validate methods using certified reference materials and ensure analytical protocols comply with reproducibility standards outlined in experimental design guidelines .

Q. What are the primary applications of this compound in kinetic and mechanistic studies, and how does its deuteration enhance experimental outcomes?

  • Methodological Answer: this compound is used to study kinetic isotope effects (KIEs) in polymerization or ring-opening reactions. Deuteration reduces reaction rates, enabling precise measurement of activation energies via the Eyring equation. Researchers should design comparative experiments between deuterated and non-deuterated compounds, ensuring controlled variables (e.g., temperature, solvent). Data analysis must account for isotopic scrambling, referencing kinetic modeling frameworks .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the thermodynamic stability of this compound in catalytic systems, and how can these effects be computationally modeled?

  • Methodological Answer: DIEs alter bond vibrational frequencies, affecting enthalpy and entropy. Density functional theory (DFT) calculations can predict ΔG differences between C-H and C-D bonds. Experimental validation involves calorimetry (e.g., DSC for polymerization enthalpy) and isotopic labeling studies. Researchers should integrate computational data with empirical results, adhering to reproducibility standards for computational chemistry .

Q. What experimental strategies mitigate deuteration loss in this compound during long-term storage or under reactive conditions?

  • Methodological Answer: Storage under inert atmospheres (argon or nitrogen) at low temperatures (-20°C) reduces deuterium exchange. Stabilizers like radical scavengers (e.g., BHT) can prevent degradation. Researchers should conduct accelerated stability studies (e.g., varying pH and temperature) and monitor isotopic integrity via periodic NMR/HRMS analysis. Methodologies must align with guidelines for material preservation and experimental rigor .

Q. How can contradictions in isotopic distribution data for this compound across studies be resolved, and what statistical approaches are recommended?

  • Methodological Answer: Contradictions often arise from analytical variability or synthesis conditions. Meta-analysis of published data using mixed-effects models can identify outliers. Researchers should standardize synthesis protocols (e.g., ISO guidelines) and employ interlaboratory comparisons. Statistical tools like ANOVA or Bayesian inference help assess data consistency, ensuring alignment with criteria for rigorous data interpretation .

Q. What role does this compound play in elucidating reaction mechanisms via isotopic tracing, and how can researchers optimize tracer experiments?

  • Methodological Answer: Isotopic tracing with this compound identifies reaction intermediates (e.g., in polymerization). Time-resolved ²H-NMR or isotope-encoded mass spectrometry tracks deuterium migration. Experimental design should include control groups (non-deuterated analogs) and kinetic profiling. Researchers must address isotopic dilution by calibrating tracer concentrations, referencing mechanistic study frameworks .

Methodological Frameworks

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor .
  • Data Validation : Use certified reference materials and interlaboratory comparisons to minimize analytical bias .
  • Computational Integration : Combine DFT or molecular dynamics simulations with empirical data for robust mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.